molecular formula C20H19N3O2S B2415601 5-oxo-5-phenyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pentanamide CAS No. 2034239-52-4

5-oxo-5-phenyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pentanamide

Cat. No.: B2415601
CAS No.: 2034239-52-4
M. Wt: 365.45
InChI Key: BKFJBPFBUQBKEB-UHFFFAOYSA-N
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Description

5-oxo-5-phenyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pentanamide is a complex organic compound with a molecular formula of C20H19N3O2S. This compound features a unique structure that includes a thiophene ring, a pyrazine ring, and a pentanamide backbone. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-5-phenyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pentanamide typically involves multi-step organic reactions. One common method involves the reaction of 2-((diphenylmethylene)amino)acetonitrile with (E)-1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one using 33% sodium hydroxide in acetonitrile at 0°C. The main product is isolated and characterized by various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and high-resolution mass spectrometry .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

5-oxo-5-phenyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pentanamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pentanamide backbone can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl group can produce the corresponding alcohol.

Scientific Research Applications

5-oxo-5-phenyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pentanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-oxo-5-phenyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pentanamide involves its interaction with specific molecular targets. The thiophene and pyrazine rings can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-oxo-5-phenyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pentanamide is unique due to its combination of a thiophene ring, a pyrazine ring, and a pentanamide backbone. This structure provides a distinct set of chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

5-oxo-5-phenyl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c24-17(15-6-2-1-3-7-15)8-4-10-19(25)23-14-16-20(22-12-11-21-16)18-9-5-13-26-18/h1-3,5-7,9,11-13H,4,8,10,14H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFJBPFBUQBKEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCC(=O)NCC2=NC=CN=C2C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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